![molecular formula C22H20N2O3 B267005 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267005.png)
2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide, also known as MIB-1, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of cancer biology. MIB-1 is a potent inhibitor of the proteasome, an enzyme complex that plays a critical role in the regulation of protein degradation. Its ability to selectively target the proteasome has made it a valuable tool for investigating the role of this complex in cellular processes such as cell cycle regulation, apoptosis, and DNA repair.
作用機序
2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide inhibits the proteasome by binding to the active site of the enzyme complex. This prevents the proteasome from degrading proteins that are critical for cancer cell growth and survival. The accumulation of these proteins leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its role in inhibiting the proteasome, 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been shown to induce the expression of heat shock proteins, which play a critical role in protecting cells from stress. 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
実験室実験の利点と制限
One of the main advantages of using 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide in lab experiments is its ability to selectively inhibit the proteasome. This allows researchers to investigate the role of this complex in cellular processes without affecting other cellular pathways. However, one limitation of using 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide is its potential toxicity. Studies have shown that 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide can induce cell death in non-cancerous cells, making it important for researchers to carefully control its concentration in lab experiments.
将来の方向性
There are a number of potential future directions for research involving 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide. One area of interest is the development of 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide analogs that have improved potency and selectivity. Another area of interest is the investigation of the role of 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide in the regulation of DNA repair pathways. Finally, there is potential for the use of 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide as a therapeutic agent for the treatment of cancer. Clinical trials are needed to evaluate its safety and efficacy in humans.
合成法
The synthesis of 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide is a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-(methylanilino)benzoic acid to form the final product, 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide.
科学的研究の応用
2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide has been widely used as a research tool in the field of cancer biology. Its ability to selectively inhibit the proteasome has made it a valuable tool for investigating the role of this complex in cancer cell growth and survival. Studies have shown that 2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
特性
製品名 |
2-methoxy-N-{4-[(methylanilino)carbonyl]phenyl}benzamide |
|---|---|
分子式 |
C22H20N2O3 |
分子量 |
360.4 g/mol |
IUPAC名 |
2-methoxy-N-[4-[methyl(phenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-24(18-8-4-3-5-9-18)22(26)16-12-14-17(15-13-16)23-21(25)19-10-6-7-11-20(19)27-2/h3-15H,1-2H3,(H,23,25) |
InChIキー |
WZLXFMGLHCGWPY-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine](/img/structure/B266922.png)
![N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B266925.png)
![2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)
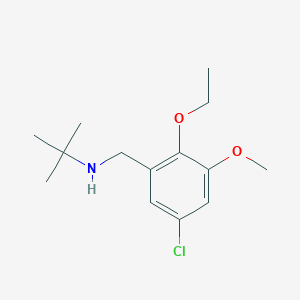
![N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266939.png)
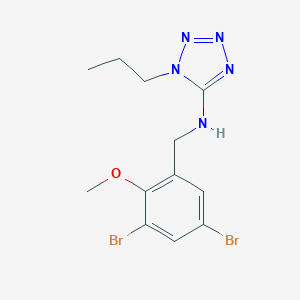
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide](/img/structure/B266948.png)
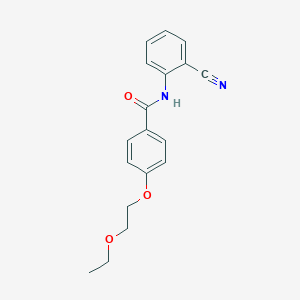
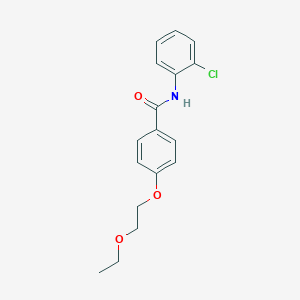
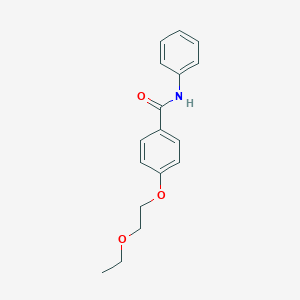
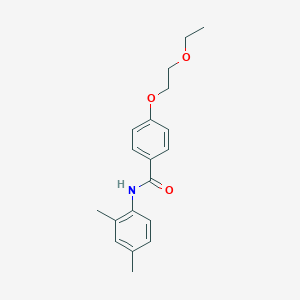
![2-{[4-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B266959.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)